2-Chlorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

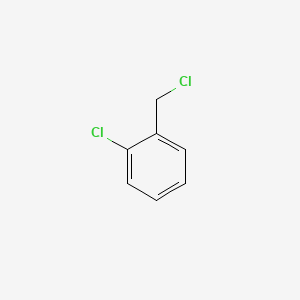

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASMANVIUSSIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027241 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

213 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

611-19-8, 40795-52-6 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Chlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040795526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58DI83RMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-17 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Chlorobenzyl chloride CAS number and properties

An In-depth Technical Guide to 2-Chlorobenzyl Chloride

CAS Number: 611-19-8

Overview

This compound, also known as α,2-Dichlorotoluene, is a significant chemical intermediate with the CAS number 611-19-8.[1] It is a colorless liquid characterized by a pungent odor.[2] This compound serves as a fundamental building block in the synthesis of a wide range of organic molecules.[3] Its utility stems from the dual reactivity conferred by the chloromethyl group, which is susceptible to nucleophilic substitution, and the chloro-substituted aromatic ring.[4][5] This reactivity makes it invaluable in the pharmaceutical, agrochemical, and dye industries.[3][4] In the pharmaceutical sector, it is a key precursor for numerous Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds.[5][6] For the agrochemical industry, it is essential for producing pesticides and herbicides, such as Clomazone.[4] Furthermore, it is used in the manufacturing of various dyes and pigments.[4][7]

Chemical and Physical Properties

This compound is a dense liquid that is insoluble or does not mix well with water.[2][8][9] It is, however, moisture-sensitive and reacts slowly with water to produce hydrogen chloride.[2][10][11]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 611-19-8 | [1][12] |

| Molecular Formula | C₇H₆Cl₂ | [1][2][12] |

| Molecular Weight | 161.03 g/mol | [1][2] |

| Appearance | Colorless liquid with a pungent odor | [2][13] |

| Boiling Point | 213-214 °C | [3][12] |

| Melting Point | -13 °C to -17 °C | [2][12][14] |

| Density | 1.274 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.559 | [3] |

| Vapor Pressure | 3 mmHg at 84 °C | [15] |

| Vapor Density | 5.5 (air = 1) | [2][8] |

| Flash Point | 82 °C to 91 °C (closed cup) | [2][14] |

| Solubility | Insoluble in water | [2][9] |

| LogP | 3.32 | [2] |

| SMILES String | ClCc1ccccc1Cl | [15] |

| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N |[15] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chlorotoluene (B165313).[16] This reaction selectively targets the methyl group (the α-position) for chlorination. The initiation of this free-radical chain reaction can be achieved photochemically (using UV light) or with chemical radical initiators.[16]

Experimental Protocol: Photochemical Chlorination of 2-Chlorotoluene

This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of chlorine gas, generating the chlorine radicals necessary for the reaction to proceed.[16][17]

-

Materials and Equipment:

-

2-Chlorotoluene

-

Gaseous chlorine (dried)

-

Concentrated sulfuric acid (for drying chlorine)

-

Sodium hydrogen carbonate

-

Three-necked flask

-

Mercury immersion lamp or 500-watt photolamp

-

Gas inlet tube and gas washing bottles

-

Efficient reflux condenser

-

Heating bath

-

Fractional distillation apparatus (e.g., 20-cm Vigreux column)

-

-

Procedure:

-

Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and UV lamp. The chlorine gas supply should be passed through a wash bottle containing concentrated sulfuric acid for drying.[17]

-

Reaction: Add 2-chlorotoluene to the reaction flask and heat it to its boiling point to achieve reflux.[16][17]

-

Initiation: Once refluxing, turn on the UV lamp and introduce a vigorous stream of dried chlorine gas through the gas inlet tube.[16][17]

-

Monitoring: The reaction is monitored to ensure no unreacted chlorine gas escapes the condenser. Chlorination is continued until a calculated weight increase is achieved or the boiling point of the liquid reaches an empirically determined temperature, typically around 205°C.[16][17]

-

Work-up: After the reaction is complete, allow the mixture to cool. Neutralize any residual dissolved HCl by adding a small amount of sodium hydrogen carbonate.[16][17]

-

Purification: The crude product is purified by fractional distillation under vacuum. A second distillation can be performed to achieve higher purity. The expected yield is approximately 85%.[16][17]

-

Experimental Protocol: Chemically Initiated Chlorination

This method uses a chemical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[17]

-

Materials and Equipment:

-

2-Chlorotoluene

-

Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide or AIBN

-

Round-bottom flask with reflux condenser and drying tube (calcium chloride)

-

-

Procedure:

-

Setup: In a round-bottom flask, combine 2-chlorotoluene and sulfuryl chloride, typically in a 1.2:1 molar ratio.[16][17]

-

Initiation: Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.002 moles per mole of sulfuryl chloride).[16][17]

-

Reaction: Heat the mixture to boiling. To maintain a steady reaction rate, add the same amount of initiator at one-hour intervals.[16][17]

-

Monitoring: Continue refluxing for 8-10 hours or until the evolution of sulfur dioxide and HCl gas ceases.[16][17]

-

Work-up and Purification: Allow the mixture to cool, wash with water, dry with magnesium sulfate, and purify by fractional distillation. The expected yield is approximately 75%.[17]

-

Key Reactions and Applications

This compound is a versatile intermediate primarily used in nucleophilic substitution reactions where the benzylic chloride is displaced.[4]

Synthesis of 2-Chlorobenzaldehyde

This compound can be further chlorinated to ortho-chlorobenzyl dichloride, which is then hydrolyzed to produce 2-chlorobenzaldehyde, an important intermediate for pharmaceuticals and dyes.[18]

-

Experimental Protocol: Hydrolysis of ortho-chlorobenzyl dichloride

-

Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, place 500g of concentrated sulfuric acid and 250g of freshly distilled ortho-chlorobenzyl dichloride (prepared from this compound).[19]

-

Hydrolysis: Stir the mixture vigorously to form an emulsion. A large amount of hydrogen chloride gas will evolve, and the temperature will drop.[19]

-

Heating: Once the initial gas evolution subsides, heat the flask for 12 hours at 30-40°C until gas evolution ceases completely.[19]

-

Work-up: Pour the reaction mixture into cold water. Separate the oily layer, wash it with a dilute sodium carbonate solution, and then with water.[19]

-

Purification: The crude product is purified by steam distillation to yield 2-chlorobenzaldehyde.[19]

-

Role as a Synthetic Intermediate

The compound is a crucial starting material for various products:

-

Agrochemicals: It is a precursor in the synthesis of the herbicide Clomazone.[4]

-

Pharmaceuticals: It is used to synthesize antifungal agents like Econazole and as an intermediate for 2-chlorophenylacetic acid and 2-chlorobenzylamine.[3][5]

-

Dyes and Pigments: It is employed in the manufacturing of various colorants.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[8][20] It is a lachrymator and causes irritation to the eyes, skin, and respiratory tract.[2][8][21]

Table 2: Hazard Classifications for this compound

| Hazard Statement | Classification | Source(s) |

|---|---|---|

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][20] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [2][20] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [2][20] |

| H315: Causes skin irritation | Skin Irritation (Category 2) | [2][20] |

| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | [2][20] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2) | [2][20] |

| H335: May cause respiratory irritation | STOT - Single Exposure (Category 3) | [2][20] |

| H410: Very toxic to aquatic life with long lasting effects | Aquatic Hazard, Chronic (Category 1) |[20] |

-

Handling: Use only in a well-ventilated area or fume hood.[21][22] Avoid all personal contact, including inhalation of vapors.[8][21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator with a suitable filter (e.g., type ABEK).[22] Wash hands thoroughly after handling.[22]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.[8][10][22] Keep containers tightly closed and protected from moisture and heat.[13][22]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][22]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[2][22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][21][22]

-

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 611-19-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. bromchemlaboratories.in [bromchemlaboratories.in]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 13. labproinc.com [labproinc.com]

- 14. This compound CAS# 611-19-8 [gmall.chemnet.com]

- 15. 邻氯氯苄 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. prepchem.com [prepchem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. prepchem.com [prepchem.com]

- 20. echemi.com [echemi.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Analysis of 2-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chlorobenzyl chloride (CAS No: 611-19-8), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound verification and quality control.

Spectral Data Summary

The following sections present the core spectral data for this compound. This information is crucial for structural elucidation and purity assessment.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic and benzylic protons. The aromatic protons typically appear as a complex multiplet due to spin-spin coupling, while the benzylic protons of the chloromethyl group appear as a singlet.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.50 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.75 | Singlet | 2H | Benzylic protons (-CH₂Cl) |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals corresponding to the seven carbon atoms of the molecule (two aromatic carbons are equivalent by symmetry).

| Chemical Shift (δ) ppm | Assignment |

| ~ 135.0 | Quaternary aromatic carbon (C-Cl) |

| ~ 133.5 | Quaternary aromatic carbon (C-CH₂Cl) |

| ~ 130.0 | Aromatic methine carbon (-CH) |

| ~ 129.5 | Aromatic methine carbon (-CH) |

| ~ 129.0 | Aromatic methine carbon (-CH) |

| ~ 127.0 | Aromatic methine carbon (-CH) |

| ~ 44.0 | Benzylic carbon (-CH₂Cl) |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a liquid, the spectrum of this compound can be obtained from a thin film between salt plates.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 2960 & 2870 | C-H Stretch | Methylene (B1212753) (-CH₂) |

| ~ 1600 & 1475 | C=C Stretch | Aromatic Ring |

| ~ 1260 | C-H Wag | Methylene (-CH₂Cl) |

| ~ 750 | C-Cl Stretch | Aryl Halide |

| ~ 680 | C-Cl Stretch | Alkyl Halide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 161.03 g/mol ), electron impact (EI) ionization is commonly used.

The mass spectrum is characterized by the molecular ion peak [M]⁺ and several key fragment ions. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments (e.g., M+2 peaks).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 164 | 2.0 | [C₇H₆³⁵Cl³⁷Cl]⁺ (M+4) |

| 162 | 12.3 | [C₇H₆³⁵Cl³⁷Cl]⁺ (M+2) |

| 160 | 18.9 | [C₇H₆³⁵Cl₂]⁺ (Molecular Ion, M) |

| 125 | 100.0 (Base Peak) | [C₇H₆³⁵Cl]⁺ |

| 127 | 31.3 | [C₇H₆³⁷Cl]⁺ |

| 89 | 17.9 | [C₇H₅]⁺ |

Data obtained from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.

-

For ¹³C NMR, a higher concentration is preferable; use 50-100 mg of the sample.

-

Place the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

If an internal standard is required, a small amount of Tetramethylsilane (TMS) can be added.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

-

Sample Filtration and Transfer :

-

To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube and carefully place it in the spectrometer's spinner turbine, adjusting the depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Perform shimming (manual or automatic) to optimize the magnetic field homogeneity and achieve high resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

-

Sample Preparation (Neat Liquid) :

-

As this compound is a liquid at room temperature, the simplest method is to run a "neat" spectrum.

-

Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition :

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of percent transmittance versus wavenumber (cm⁻¹).

-

-

Cleaning :

-

After analysis, disassemble the salt plates and rinse them with a dry, volatile organic solvent (e.g., dry acetone (B3395972) or methylene chloride).

-

Dry the plates with a soft, lint-free tissue and store them in a desiccator to prevent damage from moisture.

-

-

Sample Introduction :

-

The sample, this compound, is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization :

-

In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is also a radical cation.

-

-

Fragmentation :

-

The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, positively charged ions and neutral fragments.

-

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated by an electric field into a mass analyzer.

-

The mass analyzer, typically a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector at the end of the analyzer records the abundance of each ion at a specific m/z value.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Solubility of 2-Chlorobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chlorobenzyl chloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a detailed experimental protocol, a template for data presentation, and visualizations to guide the experimental workflow and conceptual understanding of solubility.

Introduction to the Solubility of this compound

This compound (C₇H₆Cl₂) is a colorless to pale yellow liquid with a pungent odor. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Qualitatively, this compound is described as being moderately to slightly soluble in most organic solvents, with specific mentions of solubility in benzene, toluene, ketones, acetone, ether, alcohol, and chloroform.[1][2][3][4][5] Conversely, it is consistently reported as being insoluble in water, with a very low measured solubility of 0.01 g/100mL at 25 °C.[2]

This guide provides the necessary tools for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound in various organic solvents at different temperatures. The subsequent sections detail the experimental protocol to obtain this data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | ||||

| 20 | Data to be determined | Data to be determined | Data to be determined | |

| 30 | Data to be determined | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | Data to be determined | |

| Ethanol | ||||

| 20 | Data to be determined | Data to be determined | Data to be determined | |

| 30 | Data to be determined | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | Data to be determined | |

| Acetone | ||||

| 20 | Data to be determined | Data to be determined | Data to be determined | |

| 30 | Data to be determined | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | Data to be determined | |

| Toluene | ||||

| 20 | Data to be determined | Data to be determined | Data to be determined | |

| 30 | Data to be determined | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | Data to be determined | |

| Chloroform | ||||

| 20 | Data to be determined | Data to be determined | Data to be determined | |

| 30 | Data to be determined | Data to be determined | Data to be determined | |

| 40 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, a liquid solute, in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Apparatus

-

Solute: this compound (purity > 99%)

-

Solvents: High-purity organic solvents (e.g., methanol, ethanol, acetone, toluene, chloroform)

-

Apparatus:

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance (±0.0001 g)

-

Calibrated pipettes and syringes

-

Syringe filters (0.45 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis

-

Volumetric flasks and other standard laboratory glassware

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the chosen organic solvent. The presence of a distinct second phase of the solute should be visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker bath set to the desired temperature.

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The exact time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of the solute.

-

Record the exact mass of the filtered saturated solution.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated HPLC or GC-MS method.

-

Prepare a series of standard solutions of this compound in the respective solvent to create a calibration curve.

-

Quantify the concentration of the solute in the experimental samples by comparing their analytical response to the calibration curve.

-

-

Data Calculation:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the original saturated solution. Express the solubility in various units such as g/100 mL, molarity (mol/L), and mole fraction.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationships in Solubility

The following diagram illustrates the logical hierarchy and influencing factors in determining the solubility of a compound.

Conclusion

This technical guide provides a foundational framework for the systematic and accurate determination of this compound solubility in organic solvents. While existing literature offers qualitative insights, the provided experimental protocol and data presentation template empower researchers to generate the precise quantitative data necessary for applications in chemical synthesis, process development, and pharmaceutical formulation. Adherence to rigorous experimental and analytical practices will ensure the generation of reliable and reproducible solubility data.

References

- 1. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 2. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. Clomazone (Ref: FMC 57020) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl chloride, systematically named 1-chloro-2-(chloromethyl)benzene, is a significant chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. Its reactivity is largely dictated by the presence of two chlorine substituents on the benzene (B151609) ring and the benzylic position, making a thorough understanding of its molecular structure and bonding characteristics crucial for its effective application in chemical synthesis and drug design. This technical guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic profile, and synthetic methodologies related to this compound.

Molecular Structure and Bonding

A study on the gas-phase molecular structure of the related compound, 2-chlorobenzoyl chloride, determined by gas electron diffraction and supported by quantum chemical calculations, provides valuable insights into the expected bond lengths and angles. Furthermore, the experimentally determined crystal structure of the isomeric 4-chlorobenzyl chloride offers a useful reference for the bond parameters within the chlorobenzyl moiety.

Based on these computational and comparative data, the key bond lengths and angles of this compound are summarized in the table below.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-Cl (ring) | ~1.74 | |

| C-C (aromatic, avg.) | ~1.39 | |

| C-C (ring-CH2) | ~1.51 | |

| C-Cl (benzylic) | ~1.79 | |

| C-H (aromatic, avg.) | ~1.08 | |

| C-H (benzylic, avg.) | ~1.09 | |

| Bond Angles (°) | ||

| C-C-Cl (ring) | ~120 | |

| C-C-C (ring, avg.) | ~120 | |

| Cl-C-C-C (dihedral) | Non-planar | |

| C(ring)-C(ring)-CH2 | ~120 | |

| C(ring)-CH2-Cl | ~111 |

Note: These values are estimations based on computational models and data from related structures.

The benzene ring is expected to be nearly planar, with the chloromethyl group exhibiting some degree of rotational freedom around the C(ring)-CH2 bond. The presence of the ortho-chloro substituent likely influences the orientation of the chloromethyl group due to steric and electronic effects.

Spectroscopic Data

The structural features of this compound are corroborated by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), Benzylic protons (-CH₂Cl, singlet, ~4.6 ppm) |

| ¹³C NMR | Aromatic carbons (~127-135 ppm), Benzylic carbon (-CH₂Cl, ~43 ppm) |

| Infrared (IR) Spectroscopy (cm⁻¹) | C-H stretch (aromatic) ~3050-3100, C-H stretch (aliphatic) ~2950-3000, C=C stretch (aromatic) ~1450-1600, C-Cl stretch ~650-800 |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z ~160 (with isotopic pattern for two chlorine atoms), fragment ions corresponding to the loss of Cl and CH₂Cl. |

Experimental Protocols

Several methods have been reported for the synthesis of this compound. The most common approach involves the free-radical chlorination of 2-chlorotoluene.

Protocol 1: Free-Radical Chlorination of 2-Chlorotoluene

Materials:

-

2-Chlorotoluene

-

Chlorine gas (Cl₂)

-

Azo-bis-isobutyronitrile (AIBN) or UV light source

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Distillation apparatus

Procedure:

-

2-Chlorotoluene is placed in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer.

-

The reaction is initiated by either adding a radical initiator like AIBN or by irradiating the mixture with UV light.

-

Chlorine gas is bubbled through the heated 2-chlorotoluene.

-

The reaction progress is monitored by gas chromatography (GC) or by measuring the density of the reaction mixture.

-

Once the desired conversion is achieved, the reaction is stopped, and the mixture is cooled.

-

The crude product is washed with an aqueous solution of sodium carbonate to remove any dissolved HCl and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product, this compound, is purified by vacuum distillation.

Reactivity and Applications

The two chlorine atoms in this compound exhibit different reactivities. The benzylic chloride is highly susceptible to nucleophilic substitution reactions, making it a versatile precursor for introducing the 2-chlorobenzyl group into various molecules. The chlorine atom on the aromatic ring is much less reactive towards nucleophilic substitution but can participate in other reactions typical of aryl halides. This differential reactivity is a key feature in its synthetic applications.

It is important to note that this compound is a lachrymator and a skin and respiratory tract irritant. Appropriate safety precautions must be taken during its handling and use.

Signaling Pathways

There is no scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is that of a chemical intermediate and its biological effects are generally attributed to its irritant and reactive nature rather than interaction with specific signaling cascades.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

An In-depth Technical Guide to the Thermochemical Data for 2-Chlorobenzyl Chloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

While direct thermochemical values remain un-documented in standard compilations, a range of other physical and safety-related properties for 2-chlorobenzyl chloride have been experimentally determined and are summarized below for reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂ | PubChem[1] |

| Molecular Weight | 161.03 g/mol | PubChem[1] |

| CAS Number | 611-19-8 | PubChem[1] |

| Appearance | Clear, colorless to pale yellow liquid | CDH Fine Chemical, Fisher Scientific[2] |

| Boiling Point | 213-214 °C | ChemicalBook, Sigma-Aldrich[3] |

| Melting Point | -17 °C | PubChem[4] |

| Density | 1.274 g/mL at 25 °C | ChemicalBook, Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.559 | Sigma-Aldrich[3] |

| Vapor Density | 5.5 (vs air) | Sigma-Aldrich[3] |

| Vapor Pressure | 3 mmHg (84 °C) | Sigma-Aldrich[3] |

| Solubility in Water | 0.01 g/100ml at 25 °C (very poor) | PubChem[4] |

Table 2: Safety and Hazard Data for this compound

| Property | Value | Source(s) |

| Flash Point | 82 °C (closed cup) | Sigma-Aldrich[3] |

| Autoignition Temperature | 634 °C | PubChem[4] |

| Explosive Limits | 2.0-8.6 vol% in air | PubChem[4] |

| GHS Hazard Statements | H302+H312+H332, H315, H317, H319, H335, H410 | Sigma-Aldrich[3] |

Experimental Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound can be determined experimentally using combustion calorimetry. The following protocol is a general methodology for organochlorine compounds.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.

Principle: The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released by the combustion reaction is absorbed by the calorimeter system, and the resulting temperature change is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter. A reducing agent is used in the bomb to ensure all chlorine is converted to chloride ions.

Apparatus:

-

Adiabatic bomb calorimeter

-

High-pressure stainless steel combustion bomb

-

Platinum crucible

-

Firing unit with platinum ignition wire

-

High-precision digital thermometer (resolution ±0.0001 K)

-

Pellet press

-

Analytical balance (readability ±0.01 mg)

-

Oxygen cylinder with pressure regulator

Reagents:

-

This compound (sample)

-

Benzoic acid (certified standard for calibration)

-

Hydrazine (B178648) dihydrochloride (B599025) solution (as a reducing agent)

-

Distilled, deionized water

-

High-purity oxygen

Procedure:

-

Calorimeter Calibration:

-

The effective heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard, typically benzoic acid.

-

A pellet of benzoic acid (approximately 1 g) is weighed accurately and placed in the crucible.

-

A known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature is recorded for a period to establish a baseline.

-

The sample is ignited, and the temperature is recorded until it reaches a maximum and then begins to cool.

-

The corrected temperature rise (ΔT) is determined, accounting for heat exchange.

-

C_cal is calculated using the known enthalpy of combustion of benzoic acid.

-

-

Sample Combustion (this compound):

-

A sample of this compound (approximately 0.8-1.0 g) is accurately weighed into the platinum crucible.

-

A glass filter cloth impregnated with a hydrazine dihydrochloride solution is placed in the bomb to reduce any free chlorine formed during combustion to chloride ions.

-

A known volume of distilled water is added to the bomb.

-

The bomb is sealed and charged with oxygen as in the calibration step.

-

The combustion process is carried out following the same procedure as for the benzoic acid standard.

-

The final bomb solution is analyzed for chloride ion concentration (e.g., by titration) to confirm complete reduction.

-

-

Calculations:

-

The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the calorimeter's heat capacity: q_total = C_cal * ΔT.

-

Corrections are made for the heat of ignition and the heat of formation of nitric acid (from residual N₂).

-

The standard enthalpy of combustion (ΔcH°) of this compound is calculated per mole of the substance.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law: ΔfH°(C₇H₆Cl₂) = 7ΔfH°(CO₂) + 3ΔfH°(H₂O) - ΔcH°(C₇H₆Cl₂)

-

Visualization of Experimental Workflow

The logical flow for the experimental determination of thermochemical data for this compound can be visualized as follows.

Caption: Workflow for the experimental determination of the enthalpy of formation.

This guide serves as a resource for researchers by providing the available physical data for this compound and a detailed, generalized protocol for the experimental determination of its enthalpy of formation. The absence of readily available experimental thermochemical data highlights an area for future research.

References

The Dichotomous Reactivity of the Benzylic Chloride in 2-Chlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl chloride, systematically named 1-chloro-2-(chloromethyl)benzene, is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring a benzene (B151609) ring substituted with both a chlorine atom and a chloromethyl group at adjacent positions, imparts a dual reactivity that makes it a versatile synthetic intermediate.[1] The primary focus of this guide is the reactivity of the benzylic chloride, which is particularly susceptible to nucleophilic substitution reactions and is a cornerstone for the construction of complex molecular architectures, including numerous Active Pharmaceutical Ingredients (APIs).[2] This document provides an in-depth analysis of the mechanistic pathways governing its reactions, quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Reactivity of the Benzylic Chloride

The heightened reactivity of the chloromethyl group in this compound stems from its position adjacent to the aromatic ring. This benzylic position allows for unique stabilization of reaction intermediates and transition states, leading to a propensity for nucleophilic substitution reactions through both unimolecular (SN1) and bimolecular (SN2) pathways.[2][3] The operative mechanism is delicately balanced and highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[2]

The SN1 versus SN2 Mechanistic Crossroads

The benzene ring's electronic influence is central to the dual reactivity of this compound. It can stabilize both the carbocation intermediate of an SN1 reaction through resonance and the transition state of an SN2 reaction.[2][3]

-

The SN1 Pathway: In the presence of polar protic solvents (e.g., water, alcohols) and weak nucleophiles, the reaction tends to proceed via an SN1 mechanism.[2] The rate-determining step is the dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the aromatic ring, significantly lowering the activation energy for its formation.[2][4] Electron-donating groups on the ring accelerate this pathway, while electron-withdrawing groups, like the ortho-chloro substituent, can destabilize the carbocation and slow the reaction compared to unsubstituted benzyl (B1604629) chloride.[2][5]

-

The SN2 Pathway: With strong, unhindered nucleophiles and polar aprotic solvents, the SN2 pathway is favored.[2] This mechanism involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the chloride ion through a pentacoordinate transition state.[6] The reactivity in SN2 reactions is also influenced by substituents on the aromatic ring, though the effect is generally less pronounced than in SN1 reactions.[2]

Below is a diagram illustrating these competing pathways.

Key Synthetic Transformations

The reactivity of the benzylic chloride enables a wide range of important synthetic transformations.

Hydrolysis

This compound reacts slowly with water, undergoing hydrolysis to form 2-chlorobenzyl alcohol and hydrochloric acid.[7][8] This reaction is a classic example of solvolysis and typically proceeds through an SN1 mechanism, particularly in aqueous solutions. The rate of hydrolysis is independent of pH up to approximately pH 13.[9]

Grignard Reagent Formation

The reaction of this compound with metallic magnesium in an etheral solvent, such as tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 2-chlorobenzylmagnesium chloride.[7][10] This organometallic reagent is a powerful nucleophile and a key intermediate in the formation of carbon-carbon bonds. However, the preparation is often complicated by a significant side reaction, Wurtz coupling, which produces 1,2-bis(2-chlorophenyl)ethane.[10] The choice of solvent and reaction conditions is critical to maximize the yield of the desired Grignard reagent.[11] For instance, a process has been developed where methylmagnesium chloride is added to this compound in the presence of a catalyst, achieving a high yield of the Grignard reagent while minimizing side reactions.[12]

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the benzylic carbon of this compound and an aryl or vinyl boronic acid.[13][14] While benzylic chlorides are generally less reactive than the corresponding bromides, successful coupling can be achieved with the appropriate choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent system.[13] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle for less reactive chlorides.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactions of this compound.

| Reaction Type | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Notes | Reference(s) |

| Chlorination | 2-Chlorotoluene, Cl₂ | UV light (photolamp) | Boiling Point | 85 | Preparation of this compound. | [15] |

| Grignard Formation | This compound, Mg | THF | 65-70 | 98 | Indirect method using methylmagnesium chloride to suppress Wurtz coupling. | [10][12] |

| Aminolysis | 2-Chlorobenzylphthalimide, 20% aq. KOH | Water | Reflux (130) | 98 | Hydrolysis of the phthalimide (B116566) to yield 2-chlorobenzylamine (B130927). | [16] |

| Suzuki Coupling | Benzyl chloride, Phenylboronic acid | KAPs(Ph-PPh₃)-Pd / Ethanol (B145695) | 80 | High | General method for benzyl chlorides, demonstrating high efficiency. | [14] |

| Hydrolysis | 2-Chlorobenzal Chloride | Water, Phase Transfer Catalyst | 105 | >95% | Data for a related compound, indicating conditions for hydrolysis. | [17] |

Detailed Experimental Protocols

Protocol 1: Preparation of 2-Chlorobenzylmagnesium Chloride (High-Yield Method)[11][13]

Warning: Grignard reactions are highly exothermic and sensitive to moisture and oxygen. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Reagent Preparation:

-

In the reaction flask, place magnesium turnings (60 kg scale example) and anhydrous tetrahydrofuran (THF, 200 kg).

-

Initiate the formation of a seed Grignard reagent (methylmagnesium chloride) by adding a small amount of methyl bromide (0.5 kg) and then introducing methyl chloride (135.9 kg) at 65-70 °C while adding more THF (1600 kg). Stir at 70°C for 1 hour after addition is complete.

-

-

Main Reaction:

-

Prepare a solution of this compound in anhydrous THF.

-

In a separate reactor containing a catalyst (e.g., a mixture of anhydrous lithium chloride and anhydrous cupric chloride), add the previously prepared methylmagnesium chloride Grignard reagent.

-

Slowly add the this compound solution dropwise to the reaction mixture. The reaction is an exchange, forming the desired 2-chlorobenzylmagnesium chloride.

-

-

Completion and Use: After the addition is complete, the resulting solution of 2-chlorobenzylmagnesium chloride is ready for use in subsequent synthetic steps. This method reportedly achieves a yield of up to 98% based on the this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Benzylic Chloride (General Procedure)[14][15]

-

Apparatus Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) with a suitable phosphine ligand.

-

Reagent Addition: Add this compound (1.0 equiv.) to the vessel.

-

Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like DME, THF, or ethanol and water).

-

Reaction Conditions: Seal the vessel, and if necessary, degas the mixture by bubbling argon or nitrogen through it for several minutes. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Conclusion

The benzylic chloride in this compound exhibits a versatile and highly useful reactivity profile. Its ability to undergo nucleophilic substitution via both SN1 and SN2 mechanisms allows for a broad range of synthetic applications, from simple hydrolysis and aminolysis to the formation of complex carbon-carbon bonds through Grignard and Suzuki coupling reactions. A thorough understanding of the factors that control the reaction pathway is essential for researchers and drug development professionals to effectively utilize this key building block in the synthesis of novel and important molecules. The protocols and data presented herein provide a foundational guide for the practical application of this compound in a laboratory and industrial setting.

References

- 1. This compound | 11-19-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. Solved Can someone help me with nucleophilic | Chegg.com [chegg.com]

- 5. sarthaks.com [sarthaks.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 8. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Preparation method of this compound Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. prepchem.com [prepchem.com]

- 16. EP0367232A2 - Method for preparing 2-chlorobenzylamine - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

2-Chlorobenzyl Chloride: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and disposal protocols for 2-Chlorobenzyl chloride (C7H6Cl2), a reactive chemical intermediate used in the synthesis of pharmaceuticals and other organic compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value | References |

| Molecular Formula | C7H6Cl2 | [1][2] |

| Molecular Weight | 161.03 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][3][4] |

| Boiling Point | 213-214 °C | [1][2][5] |

| Melting Point | -13 °C to -17 °C | [2][3][5] |

| Density | 1.270 - 1.274 g/mL at 25 °C | [2][5][6] |

| Vapor Pressure | 3 mmHg at 84 °C; 0.15 mmHg at 20°C | [2][5][7] |

| Vapor Density | 5.5 (air = 1) | [2][3][6] |

| Flash Point | 82 °C (179.6 °F) - 91 °C (195.8 °F) | [3][4][6] |

| Autoignition Temperature | 600 °C (1112 °F) - 634 °C | [3][6] |

| Solubility in Water | Insoluble; slowly reacts with water | [2][3][5][8] |

| logP (Octanol-Water Partition Coefficient) | 3.32 | [2][3] |

Toxicological Data

This compound is a hazardous substance with significant toxicological effects. The available quantitative toxicity data is presented below.

| Toxicity Endpoint | Species | Route | Value | References |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 1140 mg/m³ (1 hour) | [9] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 430 mg/kg | [10] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 1,700 mg/kg (male), 2,200 mg/kg (female) | [11] |

| Respiratory Irritation (RD50) | Mouse | Inhalation | 5.0 ppm | [3] |

Hazard Identification and Safety Precautions

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)[10]

-

Acute Toxicity, Dermal (Category 4)[10]

-

Acute Toxicity, Inhalation (Category 4)[10]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)[6]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)[4]

Potential Health Effects:

-

Inhalation: Harmful if inhaled.[2][7] Vapors and mists are extremely irritating to the respiratory tract and can cause coughing, choking, and a burning sensation.[3][7] High concentrations may lead to pulmonary edema.[4]

-

Skin Contact: Harmful if absorbed through the skin.[2][7] Causes severe skin burns and may cause an allergic skin reaction.[2][4][6][7]

-

Eye Contact: Causes serious eye damage, including chemical burns and potential corneal injury.[2][4][6][7] It is a lachrymator, causing a significant increase in tearing.[4]

-

Ingestion: Harmful if swallowed.[2][7] Can produce chemical burns in the oral cavity and gastrointestinal tract.[7] Ingestion of less than 150 grams may be fatal or cause serious health damage.[7]

-

Chronic Exposure: May cause damage to the liver and kidneys.[4] Repeated exposure may lead to central nervous system damage.[4] There is limited evidence of a carcinogenic effect.[7]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves such as PVC or neoprene.[7]

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[7]

-

Skin and Body Protection: Wear a chemical-resistant apron, lab coat, and closed-toe shoes. For larger quantities or in case of a spill, a full-body protective suit is recommended.[7]

-

Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.[4] If the concentration of vapors is high, use a NIOSH-approved respirator with an appropriate cartridge.[12]

Handling and Storage Protocols

Handling:

-

Avoid all personal contact, including inhalation of vapors.[7][11]

-

Use in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Do not eat, drink, or smoke when handling this chemical.[7]

-

Keep containers securely sealed when not in use.[7]

-

Avoid contact with incompatible materials.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6][7]

-

Keep containers tightly closed to prevent moisture contamination.[4] this compound is moisture-sensitive and will slowly hydrolyze to form hydrogen chloride.[8]

-

Store in the original container, which may be a glass bottle or a lined metal can.[7][11]

-

Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[2][4][6]

-

Protect containers from physical damage.[7]

First Aid and Emergency Procedures

Emergency Response Workflow for Personal Exposure

Caption: Workflow for responding to personal exposure to this compound.

First Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

-

If inhaled: Move the person into fresh air.[4] If breathing is difficult, give oxygen.[4] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]

-

If swallowed: Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Spill and Leak Procedures

Emergency Response Workflow for a Chemical Spill

Caption: Workflow for responding to a this compound spill.

Spill Cleanup:

-

Minor Spills: For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[4][7] Place the absorbed material into a suitable, labeled container for disposal.[4][7]

-

Major Spills: For larger spills, evacuate the area and prevent entry.[7] Contain the spill to prevent it from entering drains or waterways.[7] Use a spark-proof tool for cleanup.[4] Collect the absorbed material into a labeled container for disposal.[4][7]

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[4][7] Water spray can be used to cool fire-exposed containers, but direct contact of water with the chemical should be avoided as it can react to produce hydrogen chloride gas.[4][8]

-

Specific Hazards: this compound is a combustible liquid.[2][6][7] Heating may cause containers to rupture violently.[7] Combustion products include carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[7]

-

Fire-Fighting Procedures: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[4][7]

Disposal Protocols

All waste must be handled in accordance with local, state, and federal regulations.[7]

Laboratory-Scale Neutralization Protocol:

This protocol is for the neutralization of small quantities of this compound in a laboratory setting. This procedure should be carried out in a chemical fume hood with appropriate PPE.

-

Preparation: Prepare a 10% solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) in water.

-

Dilution: Dilute the this compound with a water-miscible solvent like acetone (B3395972) or ethanol (B145695) to facilitate the reaction.

-

Neutralization: Slowly and with stirring, add the diluted this compound solution to the basic solution. The hydrolysis reaction will produce 2-chlorobenzyl alcohol and the corresponding salt (sodium chloride). The reaction may be exothermic, so addition should be gradual to control the temperature.

-

Verification: After the addition is complete, check the pH of the resulting solution to ensure it is neutral or slightly basic.

-

Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through the institution's environmental health and safety office.

Experimental Protocols

Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)

Objective: To determine the median lethal concentration (LC50) of this compound following a short-term inhalation exposure.

Methodology:

-

Test Animals: Young adult rats of a single sex (typically females) are used.[13][14]

-

Exposure System: A dynamic, whole-body or nose-only inhalation exposure chamber is used to generate and maintain a stable concentration of this compound vapor.

-

Concentration Levels: At least three concentration levels are tested, with the aim of producing a range of mortality from 0% to 100%.[13] A limit test at a high concentration may be performed first if low toxicity is expected.[15]

-

Exposure Duration: The standard exposure duration is 4 hours.[13][16]

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure for a period of at least 14 days.[13] Body weight is recorded before the test and at least weekly thereafter.[17]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[13]

-

Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

Objective: To determine the health hazards likely to arise from a single, short-term dermal exposure to this compound.

Methodology:

-

Test Animals: Adult rats of a single sex (usually females) are used.[18]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals (approximately 10% of the body surface area).[19]

-

Application of Test Substance: The test substance is applied uniformly over the shaved area.[18] The area is then covered with a porous gauze dressing.[18]

-

Exposure Duration: The exposure period is 24 hours.[17]

-

Dose Levels: A stepwise procedure with fixed doses is used. The initial dose is selected to produce signs of toxicity without causing mortality.[20]

-

Observations: Animals are observed for signs of toxicity and mortality daily for at least 14 days.[17] Body weights are recorded weekly.[17]

-

Data Analysis: The results are used to classify the substance for acute dermal toxicity according to the Globally Harmonised System (GHS).[20]

References

- 1. This compound | 11-19-8 | Benchchem [benchchem.com]

- 2. This compound | 611-19-8 [chemicalbook.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. sdfine.com [sdfine.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. oecd.org [oecd.org]

- 14. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 16. search.library.doc.gov [search.library.doc.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. oecd.org [oecd.org]

Methodological & Application

2-Chlorobenzyl Chloride: A Versatile Building Block in Organic Synthesis